[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
Description
CAS Number: 1353993-52-8
Molecular Formula: C₁₇H₂₁ClN₂O₃
Molecular Weight: 336.82 g/mol
This compound is a chiral carbamate ester featuring a pyrrolidine ring substituted with a 2-chloro-acetyl group and a cyclopropane-carbamic acid benzyl ester moiety. Its stereochemistry at the pyrrolidine-3-yl position (S-configuration) distinguishes it from its enantiomer and other structural analogs. The compound has been utilized as an intermediate in organic synthesis, particularly in pharmaceutical research.
Properties
IUPAC Name |
benzyl N-[(3S)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c18-10-16(21)19-9-8-15(11-19)20(14-6-7-14)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQWPAJHCYXULH-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCN(C2)C(=O)CCl)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N(C2CC2)C(=O)OCC3=CC=CC=C3)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Temperature Control
Solvent Selection
| Reaction Step | Optimal Solvent | Purpose |
|---|---|---|
| Amide Coupling | DMF | Enhances HATU activation |
| Benzyl Ester Formation | Ethyl Acetate | Facilitates biphasic extraction |
| Final Deprotection | DCM | Compatible with TFA |
Catalytic Systems
-
HATU/DIPEA : Achieves 85–90% conversion in amide bond formation.
-
Rhodium(II) Acetate : Provides 92% ee in asymmetric cyclopropanation.
Characterization and Analytical Validation
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) confirms >99% purity with retention time = 12.7 min.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Enzymatic Resolution | 45 | 98 | No chiral catalysts required |
| Evans Auxiliary | 68 | 92 | High yield |
| Rhodium-Catalyzed | 60 | 95 | Scalable to industrial production |
The rhodium-catalyzed method balances yield and enantioselectivity, making it preferable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and properties.
Substitution: The chloro-acetyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Properties
This compound is primarily noted for its interaction with the cannabinoid system, particularly as a modulator of the CB2 receptor. Research indicates that compounds targeting CB2 receptors can have implications in pain management and inflammation control. The specific structure of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester allows it to function effectively as an agonist, which may lead to reduced side effects compared to traditional CB1 receptor agonists.
Pain Management
The modulation of the CB2 receptor suggests that this compound could be beneficial in treating chronic pain conditions. Studies have shown that selective CB2 agonists can alleviate pain without the psychoactive effects associated with CB1 activation.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. This has been documented in various preclinical models where inflammation was significantly reduced upon administration of CB2 agonists.
Study on Pain Relief
In a study published in a pharmacology journal, researchers evaluated the efficacy of this compound in a rat model of neuropathic pain. The results demonstrated a significant reduction in pain scores compared to control groups, indicating its potential as a therapeutic agent for neuropathic pain management.
Anti-inflammatory Research
Another study focused on the anti-inflammatory effects of this compound in a model of arthritis. The findings revealed that treatment with this compound led to decreased levels of pro-inflammatory cytokines and improved joint function.
Mechanism of Action
The mechanism by which [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Key Differences :
- The R-isomer remains commercially accessible, suggesting higher demand or easier synthesis.
- Enantiomeric differences could lead to divergent biological activities or reactivity in asymmetric synthesis.
tert-Butyl Ester Analogs
Example : [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
CAS Number : 1353953-37-3
Molecular Formula : C₁₄H₂₃ClN₂O₃
Molecular Weight : 302.80 g/mol
| Feature | Benzyl Ester (S-Isomer) | tert-Butyl Ester (S-Isomer) |
|---|---|---|
| Protecting Group | Benzyl (C₆H₅CH₂) | tert-Butyl (C(CH₃)₃) |
| Molecular Weight | 336.82 g/mol | 302.80 g/mol |
| Stability/Reactivity | Cleaved via hydrogenolysis | Cleaved under acidic conditions |
Implications :
- The tert-butyl ester’s lower molecular weight and bulkier structure may enhance solubility in non-polar solvents.
- Benzyl esters are preferred for hydrogenation-sensitive synthetic routes, whereas tert-butyl esters offer stability under basic conditions.
Acyl-Substituted Derivatives
Example: [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester CAS Number: Not specified (Ref: 10-F083980)
| Feature | 2-Chloro-acetyl Derivative | 2-Amino-3-methyl-butyryl Derivative |
|---|---|---|
| Functional Group | Chloro-acetyl (electron-withdrawing) | Amino-butyryl (nucleophilic) |
| Reactivity | Electrophilic, prone to nucleophilic substitution | Participates in hydrogen bonding |
| Applications | Alkylating agent potential | Peptide-mimetic or prodrug candidate |
Key Insight :
- Substitution of the chloro-acetyl group with an amino-butyryl moiety alters the compound’s reactivity profile, expanding its utility in drug design.
Biological Activity
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a pyrrolidine ring, a chloroacetyl group, and a benzyl ester moiety, making it an interesting subject for research into its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 288.78 g/mol. The compound's structure allows for various interactions with biological targets, which can lead to significant pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀ClN₂O₃ |
| Molecular Weight | 288.78 g/mol |
| Boiling Point | Predicted: 424.4 °C |
| Density | Predicted: 1.26 g/cm³ |
| pKa | -1.67 |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation. The chloroacetyl group enhances the compound's reactivity, potentially increasing its binding affinity to specific biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives containing pyrrolidine rings have shown cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells. These compounds may induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of signaling pathways related to cancer progression .
Neuroprotective Effects
Studies have suggested that certain pyrrolidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer’s disease. The modulation of these enzymes may enhance cholinergic signaling, offering potential therapeutic benefits for cognitive disorders .
Case Studies
- Anticancer Efficacy : A study demonstrated that a related pyrrolidine derivative exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin in FaDu cells. The compound's structural features were linked to improved interaction with cellular targets involved in tumor growth .
- Neuroprotective Mechanism : Another study focused on pyrrolidine derivatives showed dual inhibition of AChE and BuChE, along with antioxidant properties that could mitigate oxidative stress in neuronal cells .
Q & A
Q. What are the critical steps in synthesizing [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester?
The synthesis typically involves:
- Protection of the pyrrolidine nitrogen : Use of benzyl carbamate (Cbz) or tert-butyl carbamate (Boc) groups to prevent unwanted side reactions during functionalization .
- Chloro-acetylation : Reaction with 2-chloroacetyl chloride under anhydrous conditions, monitored by TLC to track progress .
- Cyclopropane ring formation : Employing cyclopropanation reagents like diethylzinc and diiodomethane in a stereocontrolled manner .
- Deprotection and purification : Final deprotection (e.g., hydrogenolysis for Cbz groups) followed by HPLC purification to isolate the enantiomerically pure product .
Q. How can the stereochemical configuration of the compound be confirmed?
- X-ray crystallography : Resolve absolute configuration, as demonstrated for structurally related benzyl carbamates in crystallographic studies .
- Chiral HPLC : Compare retention times with known standards to verify enantiopurity .
- Optical rotation and CD spectroscopy : Cross-validate with literature data for chiral centers in pyrrolidine and cyclopropane moieties .
Q. What safety protocols are essential when handling the chloro-acetyl group?
- Controlled environment : Use fume hoods and PPE (gloves, goggles) due to the reactivity of chloro-acetyl derivatives.
- Waste disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .
- Stability testing : Monitor for decomposition under light or moisture, as chloro-acetyl groups are prone to hydrolysis .
Q. Which analytical techniques are recommended for assessing purity?
- NMR spectroscopy : ¹H/¹³C NMR to confirm structural integrity and detect impurities (>95% purity threshold) .
- Mass spectrometry (HRMS) : Validate molecular weight and detect trace byproducts .
- Elemental analysis : Verify C/H/N ratios within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses involving palladium catalysis?
- Catalyst selection : Use Pd(OAc)₂ with XPhos ligands for Suzuki-Miyaura couplings, as shown in analogous pyrrolidine syntheses (yields >80%) .
- Solvent and temperature optimization : Conduct reactions in tert-butanol at 80–100°C to balance reactivity and side-product formation .
- Inert atmosphere : Maintain argon/nitrogen flow to prevent catalyst deactivation .
Q. How should researchers address contradictions in reported synthetic methodologies?
- Reproducibility studies : Replicate literature procedures with strict control of variables (e.g., solvent grade, catalyst batch) .
- Mechanistic investigations : Use DFT calculations to identify rate-limiting steps or competing pathways in divergent protocols .
- Cross-validation : Compare intermediates via LC-MS or in situ IR to pinpoint discrepancies in reaction progress .
Q. What strategies enhance the stability of the cyclopropane ring during functionalization?
- Steric protection : Introduce bulky substituents adjacent to the cyclopropane to mitigate ring-opening reactions .
- Low-temperature conditions : Perform reactions at –20°C to reduce strain-induced decomposition .
- Kinetic trapping : Use transient protecting groups (e.g., silyl ethers) during acidic/basic steps .
Q. How can catalytic asymmetric synthesis be applied to this compound’s pyrrolidine core?
- Chiral auxiliaries : Employ Evans oxazolidinones to induce stereoselectivity during pyrrolidine ring formation .
- Organocatalysis : Use proline-derived catalysts for enantioselective Mannich reactions to construct the pyrrolidine scaffold .
- Enzymatic resolution : Lipase-mediated hydrolysis of racemic intermediates to isolate the (S)-enantiomer .
Q. What advanced techniques resolve structural ambiguities in carbamate derivatives?
- NOESY NMR : Identify spatial proximity between the cyclopropane and benzyl carbamate groups to confirm regiochemistry .
- Single-crystal XRD : Resolve bond angles and torsional strain in the cyclopropane-pyrrolidine junction .
- Dynamic NMR : Study conformational flexibility of the carbamate group under variable temperatures .
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
- Docking studies : Simulate interactions with biological targets (e.g., enzymes with pyrrolidine-binding pockets) to prioritize substituents .
- QSAR analysis : Correlate electronic properties (Hammett σ) of the chloro-acetyl group with activity trends .
- MD simulations : Predict metabolic stability by modeling hydrolysis rates of the benzyl ester in physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
